molecular formula C6H5BrN2O B6588268 3-amino-6-bromopyridine-2-carbaldehyde CAS No. 1289168-26-8

3-amino-6-bromopyridine-2-carbaldehyde

Cat. No.: B6588268
CAS No.: 1289168-26-8
M. Wt: 201
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-6-bromopyridine-2-carbaldehyde is a heterocyclic organic compound that features a pyridine ring substituted with an amino group at the 3-position, a bromine atom at the 6-position, and an aldehyde group at the 2-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-bromopyridine-2-carbaldehyde typically involves multi-step processes starting from commercially available pyridine derivatives. One common method includes the bromination of 2-pyridinecarboxaldehyde followed by amination. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and solvents .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods emphasize cost-effectiveness, yield optimization, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-amino-6-bromopyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 3-amino-6-bromopyridine-2-carbaldehyde exerts its effects is largely dependent on its interactions with biological molecules. The amino group can form hydrogen bonds, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and cellular processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-6-bromopyridine-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the same pyridine ring. This combination allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

CAS No.

1289168-26-8

Molecular Formula

C6H5BrN2O

Molecular Weight

201

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.